![molecular formula C19H22O2 B12613867 1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene CAS No. 918624-72-3](/img/structure/B12613867.png)
1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene is an organic peroxide compound. Organic peroxides are known for their ability to initiate polymerization reactions and are often used as catalysts in various chemical processes. This compound, in particular, is characterized by its high reactivity due to the presence of the tert-butylperoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the formation of the desired product. The final product is purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, the peroxide bond can be reduced to form alcohols or ethers.
Substitution: The tert-butylperoxy group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out at elevated temperatures to facilitate the transfer of oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to break the peroxide bond.
Substitution: Reagents such as halogens or organometallic compounds are used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions can produce alcohols or ethers.
科学的研究の応用
1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: The compound is studied for its potential use in oxidative stress research, as it can generate reactive oxygen species.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to release active oxygen species.
Industry: It is used in the production of plastics, rubbers, and other materials that require controlled polymerization processes.
作用機序
The mechanism by which 1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene exerts its effects involves the generation of free radicals. The peroxide bond is relatively weak and can be cleaved under thermal or photochemical conditions to produce free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide with similar reactivity and applications.
tert-Butyl hydroperoxide: A simpler peroxide that is often used as a starting material for the synthesis of more complex peroxides.
Uniqueness
1,1’-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene is unique due to its specific structure, which allows for a high degree of reactivity and versatility in various chemical processes. Its ability to generate free radicals under controlled conditions makes it particularly valuable in polymerization and oxidation reactions.
特性
CAS番号 |
918624-72-3 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC名 |
(1-tert-butylperoxy-3-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C19H22O2/c1-19(2,3)21-20-18(17-12-8-5-9-13-17)15-14-16-10-6-4-7-11-16/h4-15,18H,1-3H3 |
InChIキー |
PLRVVVNWAKDVLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OOC(C=CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
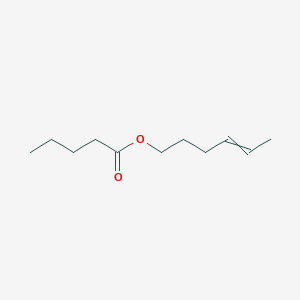
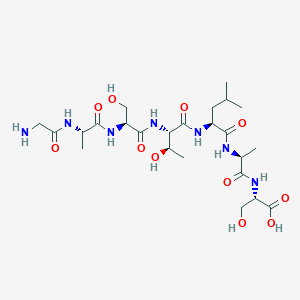
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)
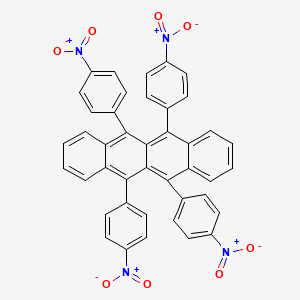

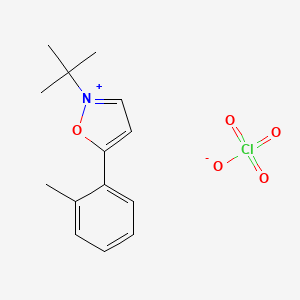

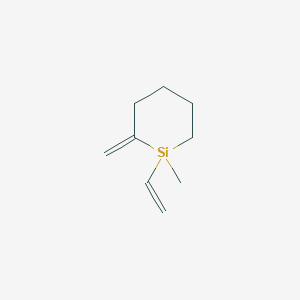

![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)
